(3S)-(-)-3-Acetamidopyrrolidine

Description

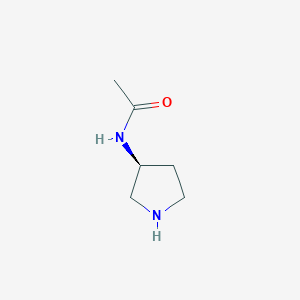

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3S)-pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCCJUCOIKLZNM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427370 | |

| Record name | (3S)-(-)-3-Acetamidopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114636-31-6 | |

| Record name | N-(3S)-3-Pyrrolidinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114636-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-(-)-3-Acetamidopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-3-Acetamidopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Pharmaceutical Research and Development

The principal significance of (3S)-(-)-3-Acetamidopyrrolidine is its function as a key intermediate in the synthesis of complex, biologically active molecules. chemimpex.com The pyrrolidine (B122466) ring is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This status is due to its non-planar, sp³-hybridized structure, which permits a comprehensive exploration of three-dimensional pharmacophore space, contributing to the stereochemistry of the molecule. nih.gov The specific spatial orientation of substituents on the pyrrolidine ring can result in varied biological profiles, stemming from different binding interactions with enantioselective protein targets. nih.gov

In academic and industrial laboratories, researchers employ this compound to construct novel drug candidates, with notable applications in the field of neuropharmacology. chemimpex.com The compound's structural attributes are also harnessed in the creation of other therapeutic agents, including analgesics and anti-inflammatory drugs. chemimpex.com Its value is further underscored by its chemical stability and compatibility with diverse reaction conditions, positioning it as a preferred building block in intricate synthetic pathways aimed at drug discovery and innovation. chemimpex.com

Historical Context of Pyrrolidine Derivatives in Organic Synthesis

General Synthetic Strategies for (3S)-(-)-3-Acetamidopyrrolidine

The most direct and common strategy for the synthesis of this compound involves the acylation of its corresponding chiral amine precursor, (S)-3-aminopyrrolidine. This transformation is typically achieved through standard amide bond formation reactions.

A prevalent method is the reaction of (S)-3-aminopyrrolidine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. When using acetic anhydride, the reaction can be performed in a suitable solvent like pyridine (B92270), which also acts as a base to neutralize the acetic acid byproduct. nih.gov Alternatively, the reaction can be carried out in an aqueous medium. For instance, the hydrochloride salt of the amine can be treated with acetic anhydride in the presence of a base like sodium acetate (B1210297). researchgate.netlibretexts.org The base liberates the free amine in situ, which then readily reacts with the acetic anhydride. researchgate.net The use of aqueous conditions can be advantageous, sometimes leading to the direct precipitation of the pure acetylated product. researchgate.net

Another common acetylating agent is acetyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an inert aprotic solvent like dichloromethane (B109758) or diethyl ether. The base is crucial for scavenging the hydrochloric acid generated during the reaction.

Stereoselective Synthesis Approaches

The chirality of this compound originates from its precursor, (S)-3-aminopyrrolidine. Therefore, stereoselective synthesis of this precursor is the critical step in obtaining the desired enantiomerically pure final product. Several approaches have been developed, often starting from readily available chiral pool materials.

One effective method begins with L-aspartic acid. In this multi-step synthesis, L-aspartic acid is first converted to N-formyl-L-aspartic anhydride. This intermediate then undergoes a series of transformations including acylation, esterification, reduction, and a final ring-closing reaction to yield (S)-1-benzylpyrrolidin-3-amine. The final step involves the removal of the benzyl (B1604629) protecting group (debenzylation) to afford (S)-(+)-3-aminopyrrolidine, which can then be acetylated as described previously. researchgate.netresearchgate.net

Another successful route utilizes trans-4-hydroxy-L-proline as the chiral starting material. The synthesis involves a sequence of reactions including decarboxylation, protection of the nitrogen atom (e.g., as a tert-butoxycarbonyl, or Boc, derivative), sulfonation of the hydroxyl group, and a subsequent nucleophilic substitution with an azide (B81097) source like sodium azide. This substitution proceeds with an inversion of stereochemistry (an SN2 reaction). Finally, reduction of the azide group to an amine, followed by deprotection, yields the target (S)-3-aminopyrrolidine. nih.gov

Derivatization and Functionalization Strategies of the Pyrrolidine Core

The pyrrolidine core of this compound, specifically the secondary amine, provides a key handle for further derivatization and functionalization. This allows for its incorporation into a diverse range of larger molecules. Common strategies include N-alkylation and N-acylation.

N-Alkylation can be achieved by reacting this compound with various alkyl halides, such as benzyl bromides or other activated halides. escholarship.orgresearchgate.net These reactions are typically carried out in the presence of a base to neutralize the generated acid. The choice of solvent and base can be critical for reaction efficiency. Another powerful method for N-alkylation is reductive amination . masterorganicchemistry.comnih.gov This involves the reaction of the pyrrolidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted amine. masterorganicchemistry.comnih.gov Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial carbonyl compound. masterorganicchemistry.commdpi.com

The following table summarizes these common derivatization strategies:

| Reaction Type | Reagents | Description | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br), Base (e.g., K₃PO₄) | Forms a new carbon-nitrogen bond by substituting the hydrogen on the pyrrolidine nitrogen with an alkyl group. | escholarship.org |

| Reductive Amination | Aldehyde or Ketone (R'CHO or R'R"CO), Reducing Agent (e.g., NaBH(OAc)₃), Acid (optional) | A two-step, one-pot reaction that forms an N-alkylated product via an iminium ion intermediate. | masterorganicchemistry.commdpi.com |

| N-Arylation | Aryl Halide (e.g., Ar-Cl), Base (e.g., K₂CO₃), Catalyst (optional) | Forms a bond between the pyrrolidine nitrogen and an aromatic ring, often requiring specific catalysts and conditions. | google.com |

| N-Acylation | Acyl Chloride or Anhydride (RCOCl or (RCO)₂O), Base (e.g., Triethylamine) | Introduces an acyl group to the pyrrolidine nitrogen, forming a tertiary amide. | youtube.com |

Integration into Complex Organic Scaffolds

The true utility of this compound as a chiral building block is demonstrated in its incorporation into complex, biologically active molecules. A prominent example is its use in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. researchgate.netgoogle.comnih.gov

In the synthesis of Tofacitinib, the this compound moiety is coupled with a heterocyclic core, typically a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative. google.com This key step is a nucleophilic aromatic substitution (SNAr) reaction, where the secondary amine of the pyrrolidine displaces the chlorine atom on the pyrimidine (B1678525) ring.

The reaction conditions for this coupling are crucial for achieving a good yield. Often, the reaction is carried out in a suitable solvent such as water or n-butanol, in the presence of a base like potassium carbonate (K₂CO₃), and at elevated temperatures (e.g., 90-105 °C). google.comresearchgate.net The base is essential to neutralize the HCl generated during the substitution. The choice of protecting groups on the pyrrolo[2,3-d]pyrimidine ring can also influence the reaction's success. google.com This coupling reaction firmly embeds the chiral this compound unit into the final complex structure of the drug molecule.

Solvent Systems and Reaction Conditions in Synthetic Pathways

The choice of solvent and other reaction conditions, such as temperature and catalysts, plays a critical role in the synthesis and subsequent transformations of this compound.

For the initial acetylation of (S)-3-aminopyrrolidine, a variety of solvents can be employed. Aprotic solvents like dichloromethane are common when using reactive reagents like acetyl chloride, while pyridine can serve as both the solvent and the base. nih.gov Aqueous systems with a suitable base like sodium acetate or sodium bicarbonate have also been shown to be effective and can offer environmental and purification advantages. researchgate.net

In N-alkylation reactions with alkyl halides, polar aprotic solvents such as acetonitrile (B52724) are often used. The choice of base is also important, with inorganic bases like potassium phosphate (B84403) (K₃PO₄) being effective. escholarship.org For reductive aminations , the solvent must be compatible with both the iminium ion formation and the reducing agent. 1,2-Dichloroethane (DCE) is a preferred solvent for reactions using sodium triacetoxyborohydride, though tetrahydrofuran (B95107) (THF) can also be used. mdpi.com Methanol is often employed when using sodium borohydride (B1222165) as the reductant. researchgate.net

For the integration into complex scaffolds , such as in the synthesis of Tofacitinib, the solvent choice can significantly impact yield and reaction time. Water has been shown to be a highly effective solvent for the SNAr coupling reaction, often leading to high purity and good yields. researchgate.net Other high-boiling point solvents like n-butanol are also utilized, particularly on an industrial scale. researchgate.net The temperature is typically elevated to facilitate the nucleophilic aromatic substitution.

The following table provides a summary of typical solvent systems and conditions for key transformations.

| Transformation | Typical Solvents | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Acetylation | Pyridine, Dichloromethane, Water | Acetic anhydride or acetyl chloride, Base (e.g., sodium acetate) | nih.govresearchgate.net |

| N-Alkylation (with alkyl halide) | Acetonitrile | Potassium phosphate (K₃PO₄), Phase-transfer catalyst (optional) | escholarship.org |

| Reductive Amination | 1,2-Dichloroethane (DCE), Methanol, Tetrahydrofuran (THF) | NaBH(OAc)₃ or NaBH₃CN, Acetic acid (catalyst, optional) | mdpi.com |

| N-Arylation (SNAr) | Water, n-Butanol, Acetonitrile | Potassium carbonate (K₂CO₃), Elevated temperature (e.g., 90-105 °C) | google.comresearchgate.net |

Application of 3s 3 Acetamidopyrrolidine in Medicinal Chemistry and Drug Discovery

Role in the Synthesis of Novel Drug Candidates

The pyrrolidine (B122466) scaffold is a fundamental component in fragment-based drug discovery (FBDD), a technique for generating high-quality lead compounds. google.com Appropriately substituted pyrrolidines, such as (3S)-(-)-3-Acetamidopyrrolidine, provide excellent coverage of functional vector space, which is essential for the optimization of initial "hits" into viable drug candidates. google.com The inherent three-dimensional character of the pyrrolidine ring is known to impart favorable physicochemical properties, including improved solubility. google.com Researchers have focused on designing and synthesizing pyrrolidine-based fragments that effectively sample three-dimensional molecular space, leading to the generation of diverse small molecule libraries for screening against various therapeutic targets. google.com

Applications in Neuropharmacology Research

In the field of neuropharmacology, derivatives of the pyrrolidine scaffold have been instrumental in the development of inhibitors for key enzymes implicated in neurodegenerative diseases. One such target is Glycogen Synthase Kinase-3 (GSK-3), which plays a role in the pathogenesis of Alzheimer's disease, bipolar disorders, and other conditions. researchgate.net Scientists have successfully designed potent GSK-3β inhibitors around a pyrrolopyridinone core, which incorporates a pyrrolidine moiety. researchgate.net In a transgenic mouse model of Alzheimer's disease, an exemplary compound from this class demonstrated a significant reduction in Tau phosphorylation, a key pathological hallmark of the disease. researchgate.net

Development of Analgesic and Anti-inflammatory Agents

Pyrrolidine derivatives are actively explored for their potential as analgesic and anti-inflammatory agents. nih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. nih.govresearchgate.net Research has involved the synthesis of new pyrrolidine derivatives and subsequent evaluation of their effects on COX-1 and COX-2 enzymes through computational docking studies and in vivo animal models. nih.gov For instance, studies have shown that certain novel pyrrolidine derivatives exhibit significant anti-inflammatory and analgesic effects, identifying them as promising lead compounds for the development of new Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). nih.gov

Contribution to Oncological Disease Treatment through Kinase Inhibition

The pyrrolidine scaffold is a critical pharmacophore in the design of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that are often dysregulated in cancer, and inhibiting them is a major strategy in modern oncology. nih.gov Pyrrolidine-containing molecules have been developed as potent inhibitors of several key oncogenic kinases.

For example, a systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of novel inhibitors of ERK1/2, kinases in the MAPK pathway that are crucial for cell proliferation. nih.gov Similarly, compounds built on an (S)-3-aminopyrrolidine scaffold have been identified as dual inhibitors of Abl and PI3K kinases, which are involved in chronic myeloid leukemia (CML). acs.org The pyrrolo[2,3-d]pyrimidine nucleus, which contains a pyrrolidine-like ring fused to a pyrimidine (B1678525), is another important scaffold. It serves as a deaza-isostere of adenine (B156593) (a component of ATP) and is the basis for numerous clinically successful inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. guidetopharmacology.org

| Compound Class | Target Kinase(s) | Therapeutic Area |

| 3(S)-thiomethyl pyrrolidine analogs | ERK1/2 | Oncology |

| (S)-3-aminopyrrolidine derivatives | Abl, PI3K | Oncology (CML) |

| Pyrrolo[2,3-d]pyrimidines | EGFR, VEGFR | Oncology |

| Pyrrolopyridinones | GSK-3β | Neurodegenerative Diseases |

Potential in Vanin-Related Disease Therapies

Vanins are enzymes with pantetheinase activity that hydrolyze pantetheine (B1680023) into pantothenic acid (vitamin B5) and the antioxidant cysteamine. acs.orgresearchgate.net Vanin-1, in particular, is implicated in regulating oxidative stress and inflammation, and its elevated expression is associated with conditions like inflammatory bowel disease (IBD). google.comresearchgate.net This has made vanin-1 an attractive therapeutic target, and the development of potent and specific inhibitors is an active area of research. google.comresearchgate.net

Several classes of small molecule vanin inhibitors have been discovered. One notable example is the pantetheine analogue RR6, which is a selective, reversible, and competitive inhibitor of vanin at nanomolar concentrations. acs.orgresearchgate.net More recently, a series of thiazole (B1198619) carboxamide derivatives, including the compound X17, have been identified as potent vanin-1 inhibitors with therapeutic potential for IBD. google.com Other research has focused on pyrimidine amide compounds as lead structures for new inhibitor skeletons. nih.gov While the pyrrolidine scaffold is recognized for its broad utility in drug discovery, the reviewed literature on vanin inhibitors does not currently feature compounds derived from this compound. The primary scaffolds explored for vanin inhibition are based on pantetheine analogues, thiazoles, and other heteroaromatic systems. google.comresearchgate.net

Design and Synthesis of Bioactive Compounds

The this compound scaffold is a prime example of a building block used for the rational design and synthesis of a wide array of bioactive compounds. nih.gov The non-planar nature of the five-membered ring is a key advantage, allowing chemists to create molecules with increased three-dimensional complexity. nih.gov This is a significant factor in achieving high binding affinity and selectivity for biological targets. nih.gov

The synthesis of novel bioactive molecules often involves multi-component reactions where the pyrrolidine scaffold is a key ingredient. For instance, 1,3-dipolar cycloaddition reactions using azomethine ylides generated from amino acids (like proline, a pyrrolidine carboxylic acid) are a powerful method for constructing complex spiro-pyrrolidine and spiro-pyrrolizine derivatives with potential antimicrobial and anticancer activities. nih.gov The stereochemistry of the pyrrolidine starting material directly influences the final product's structure, making chiral building blocks like this compound invaluable for asymmetric synthesis. google.com

Biological and Pharmacological Investigations of 3s 3 Acetamidopyrrolidine Derivatives

In Vitro and In Vivo Biological Activity Profiling

Derivatives of the pyrrolidine (B122466) scaffold have been extensively studied for their biological activities, with investigations spanning from in vitro cellular assays to in vivo animal models. While specific data on the in vivo profiling of (3S)-(-)-3-Acetamidopyrrolidine derivatives is limited in the public domain, the broader class of pyrrolidine derivatives has demonstrated significant potential.

For instance, hybrid derivatives of pyrrolidine-2,5-dione have been evaluated for their anticonvulsant and antinociceptive activities. nih.gov The biological activity of these compounds was found to be influenced by the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring and the type of phenylpiperazine group attached to the acetamide (B32628) fragment. nih.gov Specifically, a sec-butyl group at the 3-position of the pyrrolidine-2,5-dione ring combined with a 3-trifluoromethylphenylpiperazine fragment resulted in a compound with notable anticonvulsant activity. nih.gov

In the realm of cancer research, triazolopyrimidine hybrids have been synthesized and evaluated for their anticancer activity in vitro against human cancer cell lines such as HCT116 (colorectal carcinoma), HeLa (cervical epithelioid carcinoma), and MCF-7 (breast cancer). nih.gov A particularly potent compound from this series underwent further in vivo evaluation in a DMBA-induced breast cancer model, where it demonstrated a significant ability to enhance apoptotic activity. nih.gov

The orientation of substituents on the pyrrolidine ring has been shown to be critical for biological function. For example, the stereospecific orientation of a methyl group on the pyrrolidine ring can drastically alter the binding mode of antiestrogen (B12405530) benzopyran derivatives, with the 3-R-methylpyrrolidine promoting a pure estrogen receptor α antagonist profile. nih.gov This highlights the importance of the defined stereochemistry in this compound for its potential biological activity.

Enzyme Activity and Inhibition Assays

This compound serves as a valuable tool in biochemical assays for the evaluation of enzyme activity and inhibition. chemimpex.com Its structure is incorporated into more complex molecules designed to target specific enzymes.

Several studies on related pyrrolidine and piperidine (B6355638) derivatives have demonstrated significant enzyme inhibitory activity. For instance, benzimidazole-based pyrrole (B145914) and piperidine analogs have been synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease. nih.gov All synthesized compounds in this particular study exhibited good to moderate inhibitory activities against both enzymes. nih.gov

Similarly, azinane triazole-based derivatives have been investigated as inhibitors of AChE, BChE, and α-glucosidase. nih.gov Certain methyl phenyl-substituted derivatives from this class were identified as potent inhibitors of these enzymes. nih.gov The inhibition of α-glucosidase is a key therapeutic strategy for managing diabetes mellitus. nih.gov The synthesized azinane-triazole-based compounds showed a significant increase in α-glucosidase inhibition compared to the standard drug, acarbose. nih.gov

Furthermore, a series of N-1,3 disubstituted 2,1,3-benzothiadiazine derivatives were synthesized and evaluated for their inhibitory activity against the PDE4 enzyme isoform. nih.gov The structure-activity relationship studies revealed that a 3,5-di-tert-butyl-4-hydroxybenzyl moiety at the N-1 position was crucial for achieving micromolar level activity. nih.gov

Table 1: Enzyme Inhibition by Pyrrolidine and Piperidine Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole-based pyrrole/piperidine analogs | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Good to moderate inhibitory activity. | nih.gov |

| Azinane triazole-based derivatives | AChE, BChE, α-glucosidase | Potent inhibition, with some derivatives showing significantly better α-glucosidase inhibition than acarbose. | nih.gov |

| N-1,3 disubstituted 2,1,3-benzothiadiazine derivatives | PDE4 | Micromolar inhibitory activity dependent on specific substitutions. | nih.gov |

Neurotransmitter System Interaction Studies

This compound is utilized in neuroscience research to probe neurotransmitter systems and understand the mechanisms of action related to neurological disorders. chemimpex.com The chiral nature of this compound is critical for creating enantiomerically pure molecules, which is essential for specific interactions with biological targets in the nervous system. chemimpex.com

While direct studies on this compound's interaction with neurotransmitter systems are not extensively detailed in the provided results, the broader class of pyrrolidine derivatives has shown significant effects on the central nervous system. As mentioned previously, derivatives of pyrrolidine-2,5-dione have been identified as having anticonvulsant properties, suggesting interaction with neuronal excitability pathways. nih.gov The activity of these compounds was dependent on specific substitutions, indicating a defined structure-activity relationship for their neurological effects. nih.gov

Elucidation of Mechanisms of Action for Derived Compounds

The mechanism of action for pyrrolidine derivatives often involves their interaction with specific biological targets, such as enzymes or receptors. For compounds showing anticancer effects, the mechanism can involve the induction of apoptosis. For example, a triazolopyrimidine hybrid was found to significantly increase caspase-3 activity in a breast cancer model, indicating that its antitumor effect is mediated through the apoptotic pathway. nih.gov

In the context of enzyme inhibition, the mechanism involves the binding of the derivative to the active site of the enzyme, thereby blocking its catalytic function. For cholinesterase inhibitors, this prevents the breakdown of the neurotransmitter acetylcholine, which is beneficial in conditions like Alzheimer's disease. nih.govnih.gov The structural features of the pyrrolidine derivatives, including the nature and position of various substituents, dictate the affinity and specificity of this binding.

Investigation of Anti-proliferative Effects on Cell Lines

The anti-proliferative activity of various pyrrolidine derivatives has been investigated against a range of human cancer cell lines.

Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have been synthesized and screened for their in vitro anti-proliferative activity against multiple human cancer cell lines, with some compounds exhibiting a good or high selectivity index. nih.gov

In another study, pyrrolidine-derived compounds were evaluated for their anti-proliferative effects on the DLD-1 colon cancer cell line and the non-cancerous CCD-18CO cell line. researchgate.net The results indicated that these compounds possess anti-proliferative activity. researchgate.net Similarly, Amaryllidaceae alkaloids with pancracine, homolycorine, and haemanthamine (B1211331) skeletons, which contain pyrrolidine or related structural motifs, have demonstrated significant anti-proliferative activity against A2780 (ovary), SW1573 (lung), T-47D (breast), and WiDr (colon) cancer cell lines. nih.gov

Furthermore, synthetic chalcone (B49325) derivatives have been investigated for their anti-proliferative potential on various human cancer cell lines, including CCRF-CEM, K562, A549, and U2OS, showing promising activity and therapeutic indices. mdpi.com Quinazoline derivatives have also demonstrated broad-spectrum antitumor activity against MGC-803, MCF-7, PC-9, A549, and H1975 cell lines, with some compounds exhibiting nanomolar cytotoxicity. researchgate.net

Table 2: Anti-proliferative Activity of Pyrrolidine and Related Derivatives

| Compound Class | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Multiple human cancer cell lines | Some compounds showed good or high selectivity index. | nih.gov |

| Pyrrolidine-derived compounds | DLD-1 (colon cancer), CCD-18CO (normal) | Demonstrated anti-proliferative activity. | researchgate.net |

| Amaryllidaceae alkaloids | A2780 (ovary), SW1573 (lung), T-47D (breast), WiDr (colon) | Significant anti-proliferative activities observed. | nih.gov |

| Synthetic chalcone derivatives | CCRF-CEM, K562, A549, U2OS | Good anti-proliferative activity and therapeutic index. | mdpi.com |

| Quinazoline derivatives | MGC-803, MCF-7, PC-9, A549, H1975 | Low micromolar to nanomolar cytotoxicity. | researchgate.net |

Antimicrobial and Antifungal Activity Studies

Pyrrolidine derivatives are a well-established class of compounds with significant antimicrobial and antifungal properties.

Derivatives of pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone have been synthesized and shown to possess moderate antimicrobial activities against selected bacterial and fungal species. researchgate.netnih.gov The introduction of a phenol (B47542) fragment and an azo function into the structure was found to modulate the antimicrobial activity. researchgate.net

Novel pyrrolidine-3-carbonitrile (B51249) derivatives have also been synthesized and evaluated for their antimicrobial activity against Gram-positive bacteria (Bacillus subtilis, Bacillus cereus, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium), and the fungus Candida albicans. ekb.eg The results showed that these compounds have comparable activity to the reference antibiotic. ekb.eg

Thiazole-based pyrrolidine derivatives have been evaluated as potential antibacterial agents against Escherichia coli, Salmonella typhimurium, Bacillus cereus, and Staphylococcus aureus. biointerfaceresearch.com One of the synthesized compounds exhibited selective antibacterial activity against the Gram-positive bacteria S. aureus and B. cereus. biointerfaceresearch.com

Furthermore, substituted 2,3-pyrrolidinedione derivatives have been investigated for their antimicrobial and antifungal activities, with a particular focus on oral pathogens. The most promising compound demonstrated significant antimicrobial activity against Streptococcus mutans and Candida albicans, comparable to the antiseptic chlorhexidine. nih.gov Diarylamidine derivatives have also been evaluated, with several compounds exhibiting considerable antimicrobial potency against both bacteria and fungi. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Pyrrolidine Derivatives

| Compound Class | Microorganisms Tested | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione derivatives | Bacteria and fungi | Moderate antimicrobial activities. | researchgate.netnih.gov |

| Pyrrolidine-3-carbonitrile derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Comparable activity to reference antibiotics. | ekb.eg |

| Thiazole-based pyrrolidine derivatives | Escherichia coli, Salmonella typhimurium, Bacillus cereus, Staphylococcus aureus | Selective activity against Gram-positive bacteria. | biointerfaceresearch.com |

| 2,3-Pyrrolidinedione derivatives | Streptococcus mutans, Candida albicans | Activity comparable to chlorhexidine. | nih.gov |

| Diarylamidine derivatives | Bacteria and fungi | Considerable antimicrobial potency. | nih.gov |

Role in Modulating Cellular Pathways

The biological effects of this compound derivatives are mediated through their interaction with and modulation of various cellular pathways. As discussed, these compounds can induce apoptosis, a critical pathway in cancer therapy. The activation of caspase-3 by a triazolopyrimidine hybrid is a clear example of the modulation of the apoptotic pathway. nih.gov

In the context of neurodegenerative diseases, the inhibition of cholinesterases by pyrrolidine derivatives directly modulates cholinergic signaling pathways in the brain. nih.govnih.gov By preventing the breakdown of acetylcholine, these compounds can enhance neurotransmission and potentially alleviate cognitive symptoms. nih.govnih.gov

Furthermore, the inhibition of enzymes like PDE4 and α-glucosidase by pyrrolidine-related structures indicates their ability to interfere with cyclic AMP signaling and carbohydrate metabolism pathways, respectively. nih.govnih.gov The anti-proliferative effects of many pyrrolidine derivatives are likely due to their interaction with multiple cellular pathways that control cell growth, division, and survival. The metabolic cycle of L-proline, which is crucial for cancer cell proliferation, involves 3,4-dihydro-2H-pyrrole-2-carboxylic acid as a key intermediate, suggesting that derivatives of this structure could interfere with cancer cell metabolism. nih.gov

Role of 3s 3 Acetamidopyrrolidine As a Chiral Building Block

Principles of Chirality in Pharmaceutical Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical development. rsc.org Molecules that are mirror images of each other are known as enantiomers. While they often share similar physical and chemical properties, their interactions with the chiral environment of the human body, such as enzymes and receptors, can differ significantly. nih.govlifechemicals.com This difference in biological activity underscores the importance of using single enantiomers in drug development. nih.gov

The U.S. Food and Drug Administration (FDA) established guidelines in 1992 that emphasize the need to characterize the stereochemistry of chiral drugs and assess the activity of each enantiomer. rsc.orgnih.gov This is because one enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even cause undesirable side effects (the distomer). mdpi.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals. lifechemicals.commdpi.com

The use of chiral building blocks, which are enantiomerically pure starting materials, is a key strategy in asymmetric synthesis to produce single-enantiomer drugs. researchgate.net These building blocks, like (3S)-(-)-3-Acetamidopyrrolidine, introduce a specific stereocenter into the synthetic route, guiding the formation of subsequent stereocenters and ultimately leading to the desired enantiomer of the final drug molecule. numberanalytics.com This approach avoids the need for challenging and often inefficient chiral separations of racemic mixtures later in the synthesis. mdpi.com

Enantioselective Synthesis of Advanced Intermediates

This compound serves as a versatile starting material for the enantioselective synthesis of a variety of advanced intermediates. Its inherent chirality directs the stereochemical outcome of subsequent reactions, enabling the construction of complex molecules with high levels of stereocontrol.

A significant application of chiral pyrrolidines is in catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides, which is a highly effective method for producing substituted pyrrolidines. mappingignorance.org These reactions can generate multiple new stereocenters with high stereo- and regioselectivity. mappingignorance.org The pyrrolidine (B122466) ring, a common motif in numerous natural products and pharmaceutical drugs, makes this a particularly valuable transformation. mappingignorance.org

For instance, the development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been reported for the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and high enantioselectivity. rsc.org In another example, the synthesis of a chiral pyrrolidine fragment of the drug Upadacitinib was achieved using a chiral sultam-directed asymmetric 1,3-dipolar cycloaddition, demonstrating the power of chiral auxiliaries in controlling stereochemistry. acs.org

The following table summarizes selected research findings on the use of chiral pyrrolidines in enantioselective synthesis:

| Starting Material/Catalyst | Reaction Type | Product | Key Findings | Reference |

| Chiral cis-2,5-disubstituted pyrrolidine | Organocatalytic Michael Addition | Chiral γ-nitroaldehydes | Excellent yield (up to 91%) and enantioselectivity (up to >99% ee) | rsc.org |

| Oppolzer's chiral sultam | Asymmetric 1,3-Dipolar Cycloaddition | Chiral pyrrolidine fragment of Upadacitinib | High diastereoselectivity and enantioselectivity in constructing the 3,4-syn substituted pyrrolidine moiety | acs.org |

| (R)-BINOL•SnCl4 | Formal [3 + 2] Cycloaddition | Pyrroloindolines | High enantioselectivity in the synthesis of a variety of pyrroloindolines from simple precursors | caltech.edu |

| Engineered P411 variants | Biocatalytic Intramolecular C(sp3)–H Amination | Chiral Pyrrolidines and Indolines | Moderate to good efficiency and selectivity (up to 74% yield and 99:1 er) | acs.org |

Stereochemical Control in Complex Molecule Construction

The ability to control the three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of complex organic molecules, as it directly influences their biological activity and physical properties. fiveable.menumberanalytics.com this compound, as a chiral building block, plays a crucial role in exerting this control throughout a synthetic sequence.

The inherent chirality of this compound serves as a stereochemical guide. numberanalytics.com When incorporated into a molecule, its fixed stereocenter can influence the stereochemical outcome of reactions at other positions, a concept known as substrate control. numberanalytics.com This is a powerful strategy for ensuring that the final complex molecule has the correct spatial arrangement of all its constituent atoms. fiveable.me

Strategies for achieving stereochemical control are diverse and include the use of chiral catalysts, chiral auxiliaries, and stereoselective reactions. researchgate.netnumberanalytics.com Chiral auxiliaries, for example, are chiral molecules that are temporarily attached to a substrate to direct the stereochemistry of a reaction and are subsequently removed. numberanalytics.com The use of Oppolzer's chiral sultam in the synthesis of a key intermediate for Upadacitinib is a prime example of this approach. acs.org

Furthermore, the pyrrolidine ring itself is a privileged scaffold in medicinal chemistry and organocatalysis. nih.gov Its defined conformational preferences can influence the transition states of reactions, leading to high levels of stereoselectivity. The development of C2-symmetrical 2,5-disubstituted pyrrolidines as chiral auxiliaries and catalysts highlights the importance of the pyrrolidine framework in stereocontrolled synthesis. nih.gov

Comparative Studies with Related Chiral Pyrrolidines

The utility of this compound as a chiral building block is often evaluated in comparison to other structurally related chiral pyrrolidines. These studies help to delineate the specific advantages and potential limitations of each building block for a given synthetic application.

For instance, in the development of organocatalysts, the substitution pattern on the pyrrolidine ring can have a profound impact on both the reactivity and the enantioselectivity of the catalyzed reaction. A study on the synthesis of a new chiral pyrrolidine investigated the epimerization at the C-2 position, highlighting the interest in comparing the properties of different diastereoisomers in organocatalytic reactions. nih.gov

The choice of the substituent at the 3-position of the pyrrolidine ring is also critical. While this compound features an acetamido group, other derivatives such as (3S)-(-)-3-aminopyrrolidine, (3S)-(-)-3-(methylamino)pyrrolidine, and (3S)-(-)-3-(tert-butoxycarbonylamino)pyrrolidine are also commercially available and utilized in synthesis. tcichemicals.com The nature of this substituent can influence factors like solubility, reactivity, and the ability to coordinate with metal catalysts.

The following table provides a comparative overview of selected chiral pyrrolidine derivatives and their applications:

| Pyrrolidine Derivative | Key Feature | Common Application | Reference |

| This compound | Acetamido group | Chiral building block for complex synthesis | tcichemicals.com |

| (3S)-(-)-3-Aminopyrrolidine | Primary amine | Ligand synthesis, introduction of a basic center | tcichemicals.com |

| (3S)-(-)-3-(Methylamino)pyrrolidine | Secondary amine | Altered nucleophilicity and steric profile compared to the primary amine | tcichemicals.com |

| (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine | Boc-protected amine | Amine protection for multi-step synthesis | tcichemicals.com |

| (2S,5S)-2,5-Disubstituted Pyrrolidines | C2-symmetry | Chiral auxiliaries and organocatalysts | nih.gov |

Ultimately, the selection of a specific chiral pyrrolidine building block depends on the specific requirements of the synthetic target and the reaction conditions to be employed.

Advanced Analytical and Spectroscopic Characterization in Research of 3s 3 Acetamidopyrrolidine

Chromatographic Techniques for Purity and Identity Determination of Derivatives

Chromatographic methods are indispensable tools for the separation, purification, and analytical assessment of derivatives of (3S)-(-)-3-Acetamidopyrrolidine. Given the chiral nature of the parent compound, techniques that can distinguish between stereoisomers are of particular importance.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. Chiral HPLC, in particular, is crucial for separating enantiomers and diastereomers of the synthesized derivatives. The choice of chiral stationary phase (CSP) is a critical parameter in method development. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including those with pyrrolidine (B122466) cores. researchgate.netnih.gov For instance, a chiral HPLC method can be developed to separate the (3S) enantiomer from its (3R) counterpart, ensuring the enantiomeric purity of the final compound.

A typical HPLC method for a derivative of this compound might involve a normal-phase or reversed-phase separation. In a hypothetical analysis of a novel derivative, "Compound X," the following parameters could be applied:

Table 1: Illustrative HPLC Method for Purity Determination of a this compound Derivative ("Compound X")

| Parameter | Value |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Retention Time (Compound X) | 8.5 min |

| Expected Retention Time (Enantiomer) | 10.2 min |

The purity of the sample is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram. The identity of the compound is confirmed by comparing its retention time to that of a certified reference standard.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile derivatives. Derivatization is often employed to increase the volatility and thermal stability of the analytes. nih.govresearchgate.net For pyrrolidine derivatives, acylation or silylation can be used. nih.gov The resulting mass spectra provide a fragmentation pattern that serves as a molecular fingerprint, aiding in the confirmation of the compound's identity and the identification of any impurities.

Spectroscopic Methods in Structural Elucidation of Derived Compounds

Spectroscopic techniques are fundamental to the de novo structural elucidation of novel derivatives of this compound. A combination of methods is typically used to piece together the complete chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structure determination in solution. 1D NMR techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum reveal the number and connectivity of protons.

For complex derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between different atoms within the molecule. nih.gov For example, a COSY spectrum would show correlations between protons that are coupled to each other, helping to map out the spin systems within the pyrrolidine ring and any attached substituents. An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular framework.

Mass Spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, allowing for the confirmation of the molecular formula. researchgate.net Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for non-volatile pharmaceutical compounds. The fragmentation pattern observed in the MS/MS spectrum can provide valuable clues about the structure of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands in the IR spectrum can confirm the presence of key functional groups such as amides (C=O and N-H stretching), amines (N-H stretching), and aromatic rings (C=C stretching). nih.gov

Table 2: Representative Spectroscopic Data for a Hypothetical Derivative of this compound

| Technique | Observed Data | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.2-7.4 (m, 5H), 4.5 (q, 1H), 3.5-3.7 (m, 4H), 2.1 (s, 3H), 1.9 (s, 3H) | Aromatic protons, pyrrolidine ring protons, acetamido methyl protons, and another methyl group are present. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.1, 138.5, 128.9, 127.5, 60.2, 55.4, 52.1, 35.8, 23.4 | Carbonyl carbon, aromatic carbons, pyrrolidine ring carbons, and methyl carbons are identified. |

| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₃H₁₈N₂O: 219.1497, found: 219.1495 | The measured mass is consistent with the proposed molecular formula. |

| IR (KBr) | ν 3300 (N-H), 1650 (C=O, amide), 1550 (N-H, bend) cm⁻¹ | Confirms the presence of the amide functional group. |

Advanced Characterization of Derived Pharmaceutical Intermediates

Pharmaceutical intermediates derived from this compound must undergo rigorous characterization to ensure their quality and suitability for use in the synthesis of active pharmaceutical ingredients (APIs). This involves a comprehensive assessment of their chemical and physical properties.

The development of robust analytical methods for quality control is a critical step. nih.gov These methods are used to establish the specifications for the intermediate, including its purity profile, residual solvent content, and physical characteristics. For instance, a validated reverse-phase HPLC method with UV detection can be used for the routine analysis of the intermediate's purity and the quantification of any process-related impurities. researchgate.net

The solid-state properties of the intermediate, such as its crystallinity and polymorphic form, can significantly impact its stability, solubility, and handling characteristics. Techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to characterize the solid form of the intermediate. mdpi.com

The structural confirmation of these intermediates often requires a combination of spectroscopic techniques as detailed in the previous section. The data obtained from these analyses form a crucial part of the regulatory documentation submitted for drug approval. The thorough characterization of these intermediates ensures the consistent quality and performance of the final drug product.

Emerging Research Frontiers and Future Directions for 3s 3 Acetamidopyrrolidine

Applications in Material Science Research

The distinct molecular architecture of (3S)-(-)-3-Acetamidopyrrolidine makes it a candidate for research in material science. chemimpex.com Its inherent chirality and the presence of functional groups capable of hydrogen bonding open avenues for the creation of advanced materials. Researchers are exploring its use in the development of novel polymers and coatings where its structure can impart unique properties. chemimpex.com The incorporation of such chiral units into polymer backbones can influence the material's secondary structure, leading to self-assembling materials with tailored optical or mechanical properties. The acetamido and secondary amine groups can also serve as reactive sites for grafting onto surfaces or for cross-linking polymer chains, potentially enhancing adhesion, thermal stability, or biocompatibility of coatings.

Integration into Bioorthogonal Chemistry and Imaging Techniques

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The pyrrolidine (B122466) scaffold is a key structural motif in medicinal chemistry, and its derivatives are being explored as tools in chemical biology. nih.govnih.gov The this compound structure can be functionalized to incorporate "click chemistry" handles or other bioorthogonal reactive groups. This would enable its use as a molecular probe for imaging and tracking biological molecules.

By attaching a fluorophore or an affinity tag to the pyrrolidine ring, researchers could create tools to visualize specific cellular components or to identify the binding partners of a drug candidate in a complex biological environment. The stereochemistry of the (S)-enantiomer ensures specific interactions, which is crucial for developing highly selective probes that minimize off-target binding. Future research may focus on synthesizing derivatives of this compound that can participate in reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions, enabling its covalent attachment to target biomolecules for imaging or proteomic studies. nih.gov

Development of Novel Therapeutic Applications beyond Current Scope

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and its derivatives have shown promise in treating a wide range of diseases, including cancer, central nervous system disorders, and metabolic diseases. nih.gov The this compound scaffold is a valuable starting point for the synthesis of new therapeutic agents.

Recent research has focused on developing novel kinase inhibitors and other targeted therapies where the pyrrolidine moiety plays a key role in binding to the target protein. For example, derivatives of a thiazolyl benzenesulfonamide (B165840) have been identified as promising inhibitors of thymidine (B127349) kinase in Staphylococcus aureus, suggesting a path toward new antibiotics to combat multidrug-resistant bacteria. nih.gov Similarly, the synthesis of novel spirooxindole-pyrrolidine derivatives has yielded compounds with potential anticancer activity. mdpi.com By modifying the this compound core, medicinal chemists can explore new chemical space and develop drug candidates for a variety of therapeutic targets that are currently underserved by existing treatments. For instance, derivatives of (3S,4S)-4-aminopyrrolidine-3-ol have been evaluated as BACE1 inhibitors for potential Alzheimer's disease therapy. nih.gov

Computational Chemistry and Molecular Modeling in Derivative Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. nih.govmdpi.com These techniques are particularly valuable for exploring derivatives of this compound. Docking studies, for instance, can predict how different derivatives will bind to a specific biological target, such as an enzyme's active site. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active.

Molecular dynamics simulations can provide insights into the conformational flexibility of the pyrrolidine ring and its substituents, helping to understand how subtle structural changes influence biological activity. nih.gov For example, modeling can reveal how the orientation of a methyl group on the pyrrolidine ring can drastically alter a compound's interaction with its target receptor. nih.gov Computational tools are also used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which helps in designing derivatives with better drug-like characteristics from the outset. rsc.org

Table 1: Application of Computational Methods in Derivative Design

| Computational Technique | Application in Derivative Design | Research Example |

|---|---|---|

| Molecular Docking | Predicts binding affinity and orientation of a ligand within a protein's active site. | Used to position a thiazolyl benzenesulfonamide derivative (DSA3) within the ATP-binding pocket of thymidine kinase. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of protein-ligand complexes. | Indicated that the inhibitor DSA3 stabilizes the structure of thymidine kinase with minimal conformational changes. nih.gov |

| Structure-Activity Relationship (SAR) Analysis | Correlates chemical structure with biological activity to guide optimization. | Revealed that substituents at position 3 of the pyrrolidine-2,5-dione scaffold strongly affect anticonvulsant activity. nih.gov |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity properties of drug candidates. | Flavonoid acetamide (B32628) derivatives were evaluated and showed favorable ADMET properties compared to unmodified flavonoids. rsc.org |

Strategies for Enhancing Metabolic Stability and Pharmacokinetic Properties of Derivatives

A significant challenge in drug development is ensuring that a promising compound has good metabolic stability and favorable pharmacokinetic properties. Derivatives of this compound are subject to metabolic modifications in the body, which can limit their efficacy. Researchers are employing several strategies to overcome these limitations.

Table 2: Strategies to Improve Metabolic Stability of Pyrrolidine Derivatives

| Strategy | Mechanism | Example |

|---|---|---|

| Steric Shielding | Introduction of a bulky group (e.g., methyl) near a metabolic "soft spot" to block enzyme access. | Introduction of a methyl group at the 6-position of a pyrido[3,4-d]pyrimidine (B3350098) core significantly improved stability in human liver microsomes. acs.org |

| Bioisosteric Replacement | Replacing a metabolically vulnerable moiety with a more stable group that retains biological activity. | Replacing a phenyl ring with a pyridyl or pyrimidyl group to decrease oxidative metabolism. nih.gov |

| Conformational Constraint | Using bridged or cyclic structures to reduce flexibility and lipophilicity, which can decrease susceptibility to metabolism. | Bridged pyrrolidines, like 2-azabicyclo[2.1.1]hexane, are less lipophilic than the parent pyrrolidines. rsc.org |

| Blocking Oxidation | Eliminating carbon atoms that are prone to oxidation by modifying the ring structure. | Ring contraction from a quinoxaline (B1680401) to a benzothiazole (B30560) to remove an oxidation-prone carbon, which reduced in vivo clearance. nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3S,4S)-4-aminopyrrolidine-3-ol |

| 2-azabicyclo[2.1.1]hexane |

| Thiazolyl benzenesulfonamide |

| Spirooxindole-pyrrolines |

| Pyridine (B92270) |

| Pyrimidine (B1678525) |

| Quinoxaline |

| Benzothiazole |

Q & A

Q. Table 1: Comparison of Stereoselective Methods

| Method | Catalyst Type | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Asymmetric Amination | Chiral Pd Complex | 85 | 97.0 (GC) | |

| Enzymatic Resolution | Lipase B | 78 | 98.0 (T) |

How should researchers address contradictions in catalytic efficiency data for this compound in asymmetric reactions?

Advanced Research Question

Data discrepancies often arise from:

- Variable Reaction Parameters : Differences in solvent polarity, temperature, or catalyst loading. For instance, polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents .

- Characterization Inconsistencies : Ensure uniformity in analytical methods (e.g., HPLC column type, detector sensitivity). Supplier data for related compounds show variations in purity thresholds (e.g., >95.0% LC vs. >98.0% T), emphasizing the need for standardized protocols .

- Statistical Validation : Apply ANOVA or multivariate regression to isolate significant variables. Evidence from qualitative research frameworks supports iterative data analysis to resolve contradictions .

What role does this compound play in asymmetric catalysis, and how is its performance benchmarked?

Basic Research Question

This compound serves as a chiral ligand or catalyst in:

- Transition Metal Complexes : Coordinating with metals like Pd or Rh to induce enantioselectivity in C-C bond formations. Structural analogs (e.g., (S)-2-phenylpyrrolidine derivatives) demonstrate efficacy in asymmetric hydrogenation .

- Organocatalysis : Activating substrates via H-bonding or nucleophilic interactions. Performance is benchmarked using enantiomeric excess (ee) and turnover number (TON). For example, >90% ee is reported for similar pyrrolidine-based catalysts .

How can computational methods complement experimental design for this compound-based systems?

Advanced Research Question

- DFT Calculations : Predict transition-state geometries to rationalize stereochemical outcomes. Molecular structures (e.g., InChI=1S/C6H12N2O...) provide input for modeling software .

- Molecular Dynamics (MD) : Simulate solvent effects on catalyst-substrate interactions. Evidence from enantiomer stability studies (e.g., tert-butyldimethylsilyl-protected derivatives) supports solvent-driven conformational analysis .

What are the challenges in characterizing degradation products of this compound under varying pH conditions?

Advanced Research Question

- LC-MS/MS Analysis : Identify hydrolyzed byproducts (e.g., pyrrolidin-3-amine) using high-resolution mass spectrometry. Safety data sheets for related compounds note pH-sensitive degradation pathways .

- Stability Studies : Monitor racemization rates via circular dichroism (CD) spectroscopy. Supplier stability data (e.g., storage at -20°C) imply sensitivity to environmental factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.